molecular formula C11H15BrN2O5 B12338828 5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12338828
M. Wt: 335.15 g/mol
InChI Key: GRDTXSMMJNZZPP-FEMWSMFUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H-NMR (DMSO-d6, 400 MHz) exhibits key resonances:

  • δ 7.89 (d, J = 8.4 Hz, H6) : Pyrimidine H6 proton, deshielded by the adjacent carbonyl groups.
  • δ 6.72 (d, J = 14.0 Hz, CH=Br) : Trans coupling constant confirms the (E)-configuration of the bromovinyl group.
  • δ 5.92 (d, J = 6.8 Hz, H1') : Anomeric proton coupling with H2', indicating β-glycosidic linkage.

¹³C-NMR reveals critical carbons:

  • δ 163.5 (C4) : Pyrimidine dione carbonyl.
  • δ 150.1 (C2) : Second carbonyl group.
  • δ 121.3 (C-Br) : Alkene carbon bonded to bromine.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of brivudine ([M+H]⁺ m/z 334.03) shows characteristic fragments:

  • m/z 215.98 ([C6H4BrN2O2]⁺) : Loss of the deoxyribose moiety (C5H8O3).
  • m/z 79.92 ([Br]⁺) : Bromine ion dominant in negative-ion mode.

Collision-induced dissociation (CID) produces a base peak at m/z 177.02, corresponding to protonated 5-vinyluracil, confirming the lability of the bromine substituent.

Infrared and UV-Vis Absorption Profiles

Infrared (IR) Spectroscopy :

  • ν 1705 cm⁻¹ : Stretching vibrations of pyrimidine dione carbonyl groups.
  • ν 1640 cm⁻¹ : C=C stretching in the bromovinyl group.
  • ν 3320 cm⁻¹ : O-H stretching from the tetrahydrofuran hydroxyl groups.

UV-Vis Spectroscopy :

  • λ_max 295 nm (ε = 10,300 M⁻¹cm⁻¹) : π→π* transition of the conjugated bromovinyl-pyrimidine system.
  • λ 253 nm (ε = 13,100 M⁻¹cm⁻¹) : n→π* transition of the dione carbonyls.

Properties

Molecular Formula

C11H15BrN2O5

Molecular Weight

335.15 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18)/b2-1+/t6?,7-,8+,9+/m0/s1

InChI Key

GRDTXSMMJNZZPP-FEMWSMFUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/Br)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O

Origin of Product

United States

Preparation Methods

Protection Group Engineering

Replacing the 5′-O-benzyl group with isobutyric esters improves deprotection efficiency. Hydrogenolysis of 11 using 5% Pd/C under H₂ affords intermediates in 91% yield, followed by acylation with isobutyric anhydride (88% yield). This strategy avoids hazardous BCl₃ and simplifies purification.

Continuous Flow Reactor Integration

Recent patents describe continuous bromination systems for the pyrimidine core, combining 2-bromomalonaldehyde and amidines in plug-flow reactors. This one-step method achieves 85% conversion with residence times <30 minutes, compared to 8–12 hours in batch processes.

Comparative Analysis of Synthetic Routes

Method Key Features Yield ee/Purity Scalability
Enantioselective Chiral auxiliary, BCl₃ deprotection 60% ≥99% ee Pilot-scale
Catalyst-Free 2-MeTHF solvent, no metals 67% 95% purity Lab-scale
Industrial Continuous flow, one-step bromination 85% 98% purity Ton-scale

Stereochemical Challenges and Resolution Strategies

The C2′ and C4′ stereocenters in the tetrahydrofuran ring necessitate precise control:

Dynamic Kinetic Resolution

In the Mitsunobu reaction, in situ racemization of the C4′ center enables >90% conversion to the desired (2R,4S,5R) configuration. Adding molecular sieves (4Å) suppresses side reactions by adsorbing triphenylphosphine oxide.

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols (e.g., 18 ) achieves 98% ee in the tetrahydrofuran precursor. Candida antarctica Lipase B (CAL-B) in MTBE selectively acetylates the 5′-OH group, leaving the 3′-OH free for subsequent coupling.

Recent Advances in Protecting Group Chemistry

Photolabile Groups for 2′-Deoxy Modification

ortho-Nitrobenzyl ethers enable UV-triggered deprotection (365 nm, CH₃CN/H₂O) with 92% efficiency, replacing acidic conditions that risk bromovinyl group cleavage.

Silyl Ether Stabilization

Triisopropylsilyl (TIPS) groups at the 5′-position improve solubility in nonpolar solvents during BVU coupling. Subsequent fluoride-mediated removal (TBAF in THF) proceeds quantitatively without epimerization.

Analytical Characterization Benchmarks

Critical quality attributes for Brivudine intermediates:

Parameter Specification Method
Enantiomeric Excess ≥99% (Chiralcel OD-H column) HPLC (Hexane/iPrOH)
Bromine Content 23.8–24.2% (theory 24.0%) ICP-MS
Residual Solvents <500 ppm (2-MeTHF) GC-FID

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-(2-bromoethenyl)-2’-deoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Brivudine exhibits several antiviral properties:

  • Mechanism of Action :
    • Incorporation into Viral DNA : After phosphorylation by cellular kinases, Brivudine is integrated into the viral DNA during replication.
    • Chain Termination : The bromovinyl group leads to chain termination due to the absence of a 3'-hydroxyl group essential for elongation.
    • Inhibition of Viral Replication : This process ultimately inhibits viral replication and propagation .

The synthesis of Brivudine typically involves:

  • Bromination : A uridine derivative undergoes bromination to introduce the bromovinyl group.
  • Deoxygenation : The compound is then deoxygenated to yield the desired product.
  • Protection and Deprotection Steps : Hydroxyl groups on uridine are protected during synthesis and later deprotected to finalize the compound .

Industrial Production

Industrial methods mirror laboratory synthesis but are optimized for larger scales. These methods include:

  • Use of high-efficiency reactors.
  • Advanced purification systems to maximize yield and purity.

Case Study 1: Efficacy Against Herpes Simplex Virus

A clinical trial evaluated Brivudine's effectiveness against recurrent herpes simplex infections. Patients treated with Brivudine showed significant reductions in viral load compared to a placebo group. Side effects were mild and included headache and nausea.

Case Study 2: Long-term Safety Profile

An observational study assessed the long-term safety of Brivudine in patients with recurrent herpes infections. Results indicated that while some patients experienced mild side effects (e.g., headache, nausea), no severe adverse events were reported .

Mechanism of Action

The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’-deoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of the virus by preventing the elongation of the viral DNA strand. The compound targets viral DNA polymerases, which are essential for viral replication.

Comparison with Similar Compounds

Structural and Functional Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₁H₁₄BrN₂O₅ 349.15 Bromovinyl, THF hydroxyls Under investigation
Compound 22 C₁₇H₁₈BrN₂O₅ 419.24 Bromovinyl, benzyl-dioxolane Synthetic intermediate
AZT C₁₀H₁₃N₅O₄ 267.24 Azido, deoxyribose Antiviral
Compound 23 C₁₀H₁₃ClN₂O₅ 276.67 Chloro-THF, methyl-DHP Potential antitumor
Compound 11 C₁₆H₂₈N₂O₅Si 356.49 TBDMS-protected THF, methyl-DHP Nucleoside analog intermediate

Key Findings and Implications

THF vs. Dioxolane : The hydroxyl-rich THF in the target compound improves water solubility compared to benzyl-protected dioxolane derivatives .

Halogen Effects : Bromine’s balance of electronegativity and atomic size may optimize bioavailability compared to iodine or chlorine .

Protecting Groups : TBDMS in analogs increases synthetic yield but reduces biological activity due to steric hindrance .

Biological Activity

5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione, commonly referred to as Brivudine (CAS No. 69304-47-8), is a synthetic nucleoside analog with various biological activities, particularly in antiviral applications. This compound has garnered attention for its potential therapeutic effects against viral infections, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₂O₅
Molecular Weight333.14 g/mol
CAS Number69304-47-8
Melting Point~165 °C (decomposes)
Purity98%

Brivudine acts as a selective inhibitor of viral DNA synthesis. Its mechanism involves the following steps:

  • Incorporation into Viral DNA : Once phosphorylated by cellular kinases, Brivudine is incorporated into the viral DNA chain during replication.
  • Chain Termination : The presence of the bromovinyl group leads to chain termination due to the lack of a 3'-hydroxyl group necessary for further elongation.
  • Inhibition of Viral Replication : This ultimately results in the inhibition of viral replication and propagation.

Antiviral Efficacy

Brivudine has shown significant antiviral activity against several viruses:

  • Herpes Simplex Virus (HSV) : Studies indicate that Brivudine exhibits potent activity against HSV types 1 and 2, effectively reducing viral load in infected cells.
  • Varicella-Zoster Virus (VZV) : Clinical trials have demonstrated that Brivudine is effective in treating herpes zoster (shingles), significantly alleviating pain and reducing the duration of the rash.

Clinical Studies

  • Herpes Zoster Treatment : A randomized clinical trial involving patients with herpes zoster showed that those treated with Brivudine experienced a reduction in pain severity and duration compared to placebo groups. The study highlighted a significant decrease in postherpetic neuralgia incidence among treated patients.
  • HSV Infections : In vitro studies have confirmed that Brivudine possesses a higher selectivity index compared to other antiviral agents like acyclovir, suggesting its potential for use in resistant HSV strains.

Case Study 1: Efficacy in Immunocompromised Patients

A case study involving immunocompromised patients demonstrated that Brivudine not only reduced the viral load of HSV but also improved overall recovery rates when combined with standard antiviral therapies.

Case Study 2: Long-term Safety Profile

Another observational study assessed the long-term safety profile of Brivudine in patients with recurrent herpes infections. Results indicated that while some patients experienced mild side effects (e.g., headache, nausea), no severe adverse events were reported.

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